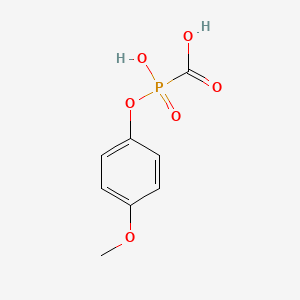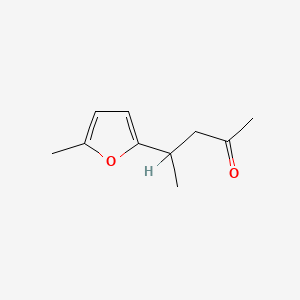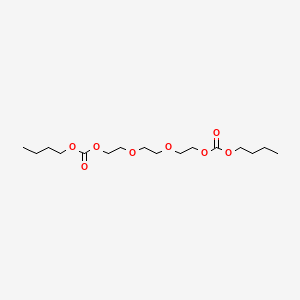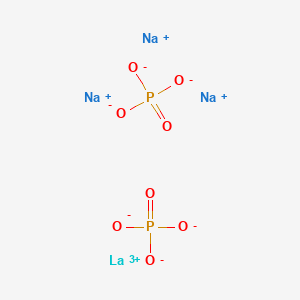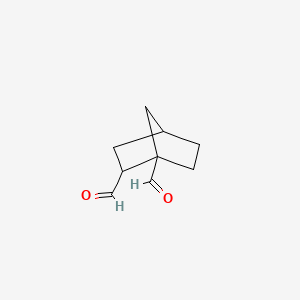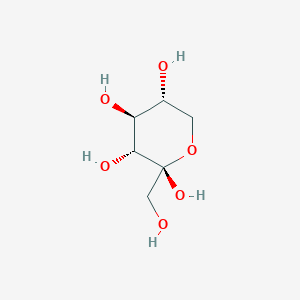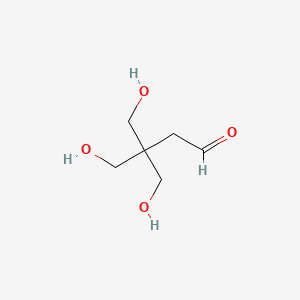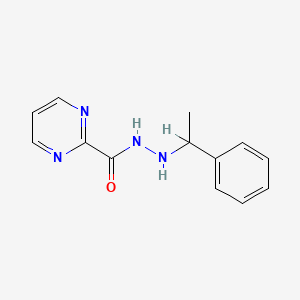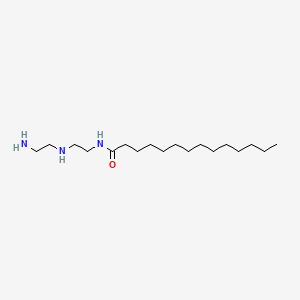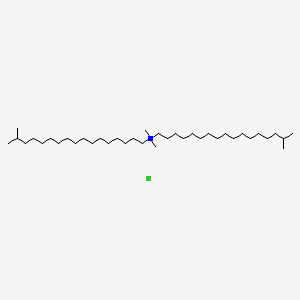
Diisooctadecyldimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisooctadecyldimethylammonium chloride is a quaternary ammonium compound characterized by a positively charged nitrogen atom covalently bonded to two isooctadecyl groups and two methyl groups. This compound is known for its surfactant and antimicrobial properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisooctadecyldimethylammonium chloride can be synthesized through the quaternization of dimethylamine with isooctadecyl chloride. The reaction typically occurs in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process includes the use of high-purity reactants and solvents to ensure the quality of the final product. The reaction mixture is often subjected to purification steps such as distillation and crystallization to remove impurities and obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Diisooctadecyldimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols and amines.
Common Reagents and Conditions: Common reagents used in reactions with this compound include sodium hydroxide, potassium hydroxide, and other strong bases. These reactions typically occur in aqueous or alcoholic solutions at elevated temperatures to facilitate the substitution process.
Major Products Formed: The major products formed from the reactions of this compound with nucleophiles are isooctadecanol and dimethylamine. These products result from the cleavage of the quaternary ammonium group and subsequent substitution by the nucleophile.
Scientific Research Applications
Chemistry: In chemistry, diisooctadecyldimethylammonium chloride is used as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases. It is also employed in the synthesis of various organic compounds due to its ability to stabilize reaction intermediates.
Biology: In biological research, this compound is utilized as a disinfectant and antimicrobial agent. Its ability to disrupt microbial cell membranes makes it effective against a wide range of bacteria and fungi.
Medicine: In the medical field, this compound is used in formulations for topical antiseptics and disinfectants. Its antimicrobial properties help prevent infections in wounds and surgical sites.
Industry: Industrially, this compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents. Its surfactant properties enhance the effectiveness of these products in various applications.
Mechanism of Action
Diisooctadecyldimethylammonium chloride exerts its effects by disrupting the cell membranes of microorganisms. The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to increased membrane permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds:
- Didecyldimethylammonium chloride
- Benzalkonium chloride
- Cetyltrimethylammonium chloride
Comparison: Diisooctadecyldimethylammonium chloride is unique due to its longer alkyl chains, which enhance its surfactant and antimicrobial properties compared to similar compounds like didecyldimethylammonium chloride and benzalkonium chloride. The longer alkyl chains provide greater hydrophobic interactions with microbial cell membranes, leading to more effective disruption and antimicrobial activity.
Properties
CAS No. |
84924-22-1 |
|---|---|
Molecular Formula |
C38H80ClN |
Molecular Weight |
586.5 g/mol |
IUPAC Name |
dimethyl-bis(16-methylheptadecyl)azanium;chloride |
InChI |
InChI=1S/C38H80N.ClH/c1-37(2)33-29-25-21-17-13-9-7-11-15-19-23-27-31-35-39(5,6)36-32-28-24-20-16-12-8-10-14-18-22-26-30-34-38(3)4;/h37-38H,7-36H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
QKFVHUYYDXUWJU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


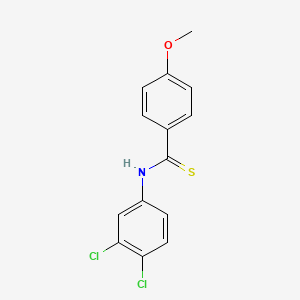
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)

